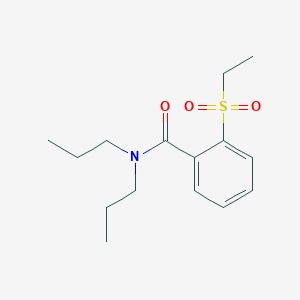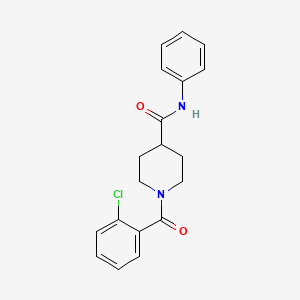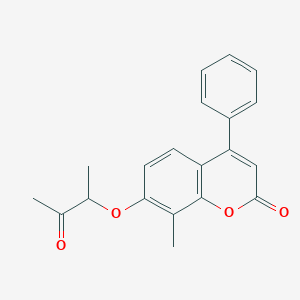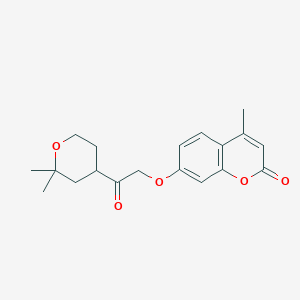
2-(ethylsulfonyl)-N,N-dipropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfonyl)-N,N-dipropylbenzamide is an organic compound that features a benzamide core with ethylsulfonyl and dipropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N,N-dipropylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with a suitable amine under dehydrating conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, where an ethylsulfonyl chloride is reacted with the benzamide core in the presence of a base.
N,N-Dipropylation: The final step involves the alkylation of the amide nitrogen atoms with propyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-(Ethylsulfonyl)-N,N-dipropylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-N,N-dipropylbenzamide
- 2-(Phenylsulfonyl)-N,N-dipropylbenzamide
- 2-(Trimethylsilyl)ethanesulfonyl-N,N-dipropylbenzamide
Uniqueness
2-(Ethylsulfonyl)-N,N-dipropylbenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The ethylsulfonyl group provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis. Additionally, the dipropyl groups enhance its lipophilicity, potentially improving its bioavailability in medicinal applications.
Properties
Molecular Formula |
C15H23NO3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-ethylsulfonyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C15H23NO3S/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)20(18,19)6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
BUOFYBITDJJLPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11158936.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B11158948.png)
![1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one](/img/structure/B11158951.png)
![(2R)-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11158956.png)

![7-[(2,5-dimethylbenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11158984.png)
![3-[(2-methylpropanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11158989.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B11159007.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]dipropanoate](/img/structure/B11159015.png)
![{4-[(4-methoxyphenyl)sulfonyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B11159026.png)


![methyl N-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)glycinate](/img/structure/B11159035.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11159043.png)
